Product packaging for Bis(i-propylcyclopentadienyl)iron(Cat. No.:CAS No. 12126-34-0)

Bis(i-propylcyclopentadienyl)iron

Cat. No.: B576498
CAS No.: 12126-34-0
M. Wt: 270.197
InChI Key: PJPDJEJMCVRBFT-UHFFFAOYSA-N
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Description

Friedel-Crafts Alkylation of Ferrocene (B1249389)

One of the most direct methods for preparing alkylated ferrocenes is through the Friedel-Crafts alkylation of ferrocene. google.com This electrophilic aromatic substitution reaction involves treating ferrocene with an alkylating agent, such as an isopropyl halide, in the presence of a Lewis acid catalyst. google.com The cyclopentadienyl (B1206354) rings of ferrocene are highly susceptible to electrophilic attack, often more so than benzene (B151609). thermofisher.comtruman.edutruman.edu

The reaction typically employs a catalyst like aluminum chloride (AlCl₃) to generate a carbocation from the alkylating agent (e.g., isopropyl bromide), which then attacks the cyclopentadienyl ring. google.com The reaction conditions, such as temperature and reactant molar ratios, can be controlled to influence the degree of substitution, yielding a mixture of mono-, di-, and poly-isopropylferrocenes. google.com For the synthesis of the desired bis(i-propylcyclopentadienyl)iron, reaction conditions would be optimized to favor disubstitution.

Table 1: Representative Conditions for Friedel-Crafts Alkylation of Ferrocene

ParameterConditionSource
Substrate Ferrocene google.com
Alkylating Agent Isopropyl bromide (or other secondary/tertiary alkyl halides) google.com
Catalyst Aluminum chloride (AlCl₃) or other Lewis acids (e.g., BF₃, TiCl₄) google.comnih.gov
Solvent Inert solvents like carbon disulfide, nitrobenzene, or n-hexane google.com
Temperature Below 100 °C google.com
Reactant Ratio Molar ratio of ferrocene to alkylating agent typically between 0.1 and 3 google.com

This table presents generalized conditions based on the Friedel-Crafts alkylation of ferrocene. Specific conditions for maximizing the yield of this compound would require experimental optimization.

Reaction of Isopropylcyclopentadienyl Salts with Iron(II) Halides

A more controlled, albeit multi-step, approach involves the synthesis of the target compound from a pre-alkylated cyclopentadienyl ligand. This method circumvents the formation of mixed substitution products often seen in Friedel-Crafts reactions. The general strategy involves the deprotonation of isopropylcyclopentadiene to form an anionic salt, which is then reacted with an iron(II) salt, typically ferrous chloride (FeCl₂). ijmer.com

The first step is the formation of the isopropylcyclopentadienide anion. This is commonly achieved by reacting isopropylcyclopentadiene with a strong base such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride. The resulting lithium or sodium isopropylcyclopentadienide is then combined with anhydrous FeCl₂ in a suitable solvent like tetrahydrofuran (B95107) (THF).

Table 2: General Reaction Scheme for Synthesis via Salt Metathesis

StepReactionReactantsProductSource
1 DeprotonationIsopropylcyclopentadiene, Strong Base (e.g., n-BuLi)Lithium isopropylcyclopentadienide mdpi.com
2 Salt Metathesis2 eq. Lithium isopropylcyclopentadienide, 1 eq. Ferrous Chloride (FeCl₂)This compound ijmer.commdpi.com

This table outlines a common synthetic strategy for substituted metallocenes. Yields and specific reaction conditions are dependent on the precise reagents and procedures used.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22Fe B576498 Bis(i-propylcyclopentadienyl)iron CAS No. 12126-34-0

Properties

InChI

InChI=1S/2C8H11.Fe/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPDJEJMCVRBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C[CH]1.CC(C)C1=CC=C[CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Considerations for Industrial Scale Production

Process Efficiency and Catalyst Selection

For industrial applications, the Friedel-Crafts alkylation route presents challenges. Traditional Lewis acid catalysts like AlCl₃ are often required in stoichiometric amounts, which leads to the generation of significant quantities of acidic waste that requires neutralization and disposal. nih.govnumberanalytics.com This not only adds to the cost but also has a considerable environmental footprint. numberanalytics.comresearchgate.net

To enhance sustainability, modern industrial chemistry is moving towards the use of solid acid catalysts or other recyclable catalytic systems. numberanalytics.comnih.gov These catalysts can be more easily separated from the reaction mixture, reduce waste, and are often less corrosive, which can lower capital costs for equipment. nih.gov However, the activity of these catalysts must be sufficient to achieve high conversion and selectivity for the desired disubstituted product.

Product Separation and Purification

A significant challenge in the direct alkylation of ferrocene (B1249389) is controlling the degree of substitution. The reaction typically yields a mixture of unreacted ferrocene, mono-isopropylferrocene, 1,1'-bis(i-propylcyclopentadienyl)iron, and potentially other isomers and more highly substituted products. google.comtruman.edu Separating these closely related compounds on a large scale requires energy-intensive processes like fractional distillation or chromatography, which can be economically prohibitive for commercial operations. google.comutahtech.edu The salt metathesis route offers better control over the final product, potentially simplifying purification, but involves more synthetic steps.

Economic Factors

The primary driver for the industrial production of ferrocene derivatives is their use as fuel additives. oduvanchik-him.rupmarketresearch.com Ferrocene and its alkylated analogues act as effective antiknock agents and combustion catalysts, reducing soot formation. ijmer.comoduvanchik-him.rufpc1.com The economic viability of producing this compound is therefore closely tied to its performance and cost-effectiveness compared to other octane (B31449) boosters like MMT or ethanol-derived oxygenates. oduvanchik-him.ruwikipedia.org While ferrocene-based additives can be cheaper than many alternatives, their market is influenced by regional environmental regulations regarding metallic fuel additives. oduvanchik-him.rupmarketresearch.com For instance, stringent regulations in Europe and parts of North America limit their use, whereas they are more widely adopted in other regions. pmarketresearch.com

Environmental and Safety Considerations

The industrial-scale Friedel-Crafts reaction poses several environmental and safety risks. beilstein-journals.org The use of toxic and corrosive reagents like AlCl₃ and alkyl halides necessitates specialized handling procedures and equipment to ensure worker safety. nih.gov The generation of large volumes of acidic and organic waste is a major environmental concern, prompting a shift towards "green chemistry" principles. nih.govnih.gov This includes using less hazardous solvents, developing catalytic rather than stoichiometric processes, and minimizing waste generation. nih.govbeilstein-journals.org The environmental impact of the final product is also a key factor, particularly for applications like fuel additives where the combustion products are released into the atmosphere. researchgate.netpmarketresearch.com

Advanced Structural Elucidation and Spectroscopic Characterization of Bis I Propylcyclopentadienyl Iron

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netwayne.eduucmerced.edu For Bis(i-propylcyclopentadienyl)iron, this analysis provides definitive information about its sandwich structure, the nature of the iron-carbon bonds, and the spatial orientation of the cyclopentadienyl (B1206354) rings and their substituents.

Determination of Sandwich Structure and Metal-Carbon Bond Lengths

X-ray diffraction studies confirm that this compound adopts the classic "sandwich" structure characteristic of ferrocene (B1249389) and its derivatives. In this arrangement, the iron atom is situated between two parallel cyclopentadienyl rings. The isopropyl groups are attached to these rings.

Conformational Analysis (e.g., eclipsed vs. staggered ring orientations)

The relative orientation of the two cyclopentadienyl rings in ferrocene derivatives is a topic of significant interest. The two primary conformations are eclipsed (D5h symmetry in unsubstituted ferrocene) and staggered (D5d symmetry in unsubstituted ferrocene). researchgate.net The energy barrier for rotation between these conformations is low, and the preferred conformation can be influenced by the nature of the substituents and the physical state (solid, gas, or solution). researchgate.netacs.org

For substituted ferrocenes, the presence of substituents breaks the ideal D5h or D5d symmetry. researchgate.net The conformational interchange between eclipsed and staggered forms involves a twisting motion around the axis passing through the centroids of the two rings and the iron atom. researchgate.net Studies on similar molecules, like isopropylferrocene, have shown that an eclipsed conformation of the rings is favored in both the solid and gas phases. acs.org It is likely that this compound also exhibits a preference for an eclipsed or near-eclipsed conformation, although this can be influenced by crystal packing forces.

Influence of i-Propyl Substituents on Crystal Packing

The isopropyl substituents on the cyclopentadienyl rings play a significant role in how the molecules arrange themselves in a crystal lattice. These bulky, non-polar groups influence the intermolecular interactions, which in turn dictate the crystal packing. The presence of these groups can lead to less efficient packing compared to unsubstituted ferrocene, potentially resulting in a lower melting point and higher solubility in non-polar organic solvents. The specific arrangement of the molecules in the crystal will aim to minimize steric hindrance between the isopropyl groups of adjacent molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of this compound in solution. northwestern.edu Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

Proton NMR (¹H NMR) for Ligand Resonances

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the cyclopentadienyl rings and the isopropyl groups. The chemical shifts of the cyclopentadienyl protons are indicative of the electron-rich nature of the rings. The isopropyl group will show a characteristic splitting pattern, typically a doublet for the six equivalent methyl protons and a septet for the methine proton, due to spin-spin coupling. The integration of these signals confirms the ratio of protons in the molecule.

While specific ¹H NMR data for this compound was not found in the search results, data for related compounds can provide an estimate of the expected chemical shifts.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

The ¹³C NMR spectrum provides information on all the carbon atoms in this compound. researchgate.net This includes the carbons of the cyclopentadienyl rings and the isopropyl substituents. The chemical shifts of the cyclopentadienyl carbons are particularly sensitive to the coordination with the iron center. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Specific ¹³C NMR data for this compound is not available in the provided search results. However, analysis of related ferrocene derivatives provides a general understanding of the expected spectral features. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy serves as a powerful tool for identifying the vibrational modes within a molecule, providing a unique "fingerprint" based on its structure and bonding. In the context of this compound, the IR spectrum reveals characteristic absorptions corresponding to the vibrations of the cyclopentadienyl (Cp) rings and the isopropyl substituents.

The analysis of ferrocene derivatives often involves examining specific regions of the IR spectrum. For instance, the C-H stretching vibrations of the Cp ring typically appear around 3100 cm⁻¹. The C-C stretching vibrations within the ring are observed in the 1450-1400 cm⁻¹ region, while the C-H out-of-plane bending vibrations are found near 800 cm⁻¹. The presence of the isopropyl group introduces additional bands, such as those for C-H stretching and bending of the alkyl group. The interaction between the iron center and the Cp rings can also influence the vibrational frequencies.

Mössbauer Spectroscopy for Iron Oxidation State and Electronic Environment

Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local chemical environment of iron nuclei. wikipedia.org It provides valuable information about the oxidation state, spin state, and site symmetry of the iron atom in a compound. mdpi.come3s-conferences.org For this compound, which contains an iron-57 (B1207913) isotope, Mössbauer spectroscopy can definitively determine the formal oxidation state of the iron center.

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). e3s-conferences.org The isomer shift is sensitive to the s-electron density at the nucleus and can differentiate between Fe(II) and Fe(III) states. e3s-conferences.org Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the iron nucleus, providing insights into the symmetry of the electronic environment. e3s-conferences.org

In low-spin Fe(II) complexes, such as ferrocene and its derivatives, the Mössbauer spectrum typically shows a doublet with a specific range of isomer shifts and quadrupole splittings. d-nb.info For high-spin Fe(II) compounds, these parameters would be significantly different. beilstein-journals.org The study of related biferrocenium salts has shown that temperature can induce a transition from an averaged-valence state to a trapped-valence state, a phenomenon readily observable by Mössbauer spectroscopy. oup.com

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Absorption)

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. For ferrocene and its derivatives, the UV-Vis spectrum is characterized by distinct absorption bands. cdnsciencepub.com These bands are typically assigned to d-d transitions of the iron center and charge-transfer transitions between the metal and the cyclopentadienyl ligands. up.ac.za

The electronic absorption spectrum of ferrocene itself exhibits bands around 440 nm and 325 nm. ias.ac.in The introduction of substituents, such as the isopropyl group in this compound, can cause shifts in the position and intensity of these bands. cdnsciencepub.com For example, studies on other ferrocene derivatives have shown that electron-donating or withdrawing groups on the cyclopentadienyl rings can influence the energies of the molecular orbitals, thereby affecting the electronic transitions. ias.ac.in The solvent can also play a role in the observed UV-Vis spectrum. cdnsciencepub.com

Theoretical and Computational Studies on the Electronic Structure and Dynamics of Bis I Propylcyclopentadienyl Iron

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study ferrocene (B1249389) and its derivatives, providing detailed information about their geometric and electronic properties. nih.gov

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. mdpi.com

For ferrocene-based complexes, the crucial electronic excitations occur from the HOMOs, which are typically localized on the metal-ligand donor subunit, to the LUMOs, which are on the acceptor subunit. researchgate.net In the case of bis(i-propylcyclopentadienyl)iron, the HOMOs are expected to have significant iron d-orbital character mixed with the π-orbitals of the cyclopentadienyl (B1206354) rings. The LUMOs are generally associated with the π* antibonding orbitals of the cyclopentadienyl ligands. researchgate.net The precise energy levels of these orbitals determine the molecule's redox properties and electronic transitions.

Table 1: Key Electronic Properties Derived from Frontier Orbitals

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential. mdpi.comIndicates the electron-donating capability. The electron-releasing i-propyl groups are expected to raise the HOMO energy level compared to unsubstituted ferrocene.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity. mdpi.comSignifies the electron-accepting capability.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). researchgate.netA smaller gap implies higher reactivity and easier electronic excitation. The i-propyl groups are expected to slightly reduce the gap.

The bonding in ferrocene and its derivatives is a classic example of organometallic chemistry. Natural Bond Orbital (NBO) analysis, a common computational technique, reveals the nature of the iron-ligand interaction. nih.gov This bonding is characterized by a synergistic combination of electron donation and back-donation.

The primary interactions include:

Ligand-to-Metal Donation: The filled π-orbitals of the two i-propylcyclopentadienyl rings donate electron density to the vacant d-orbitals of the iron(II) center. This is a form of π → d donation. researchgate.net

Energy decomposition analyses of ferrocene show that the metal-ligand bonds are approximately half ionic and half covalent. researchgate.net Topological studies based on DFT calculations characterize the Fe-C bonds as typical closed-shell interactions, indicative of this mixed ionic-covalent nature. nih.gov

Substituents on the cyclopentadienyl rings play a crucial role in tuning the electronic properties of ferrocene derivatives. researchgate.netulisboa.pt The isopropyl group (-CH(CH₃)₂) is an alkyl group, which is generally considered electron-donating through an inductive effect.

The key impacts of the i-propyl substituents are:

Redox Potential: Electron-donating groups increase the electron density at the iron center, making the compound easier to oxidize. Consequently, this compound is expected to have a lower oxidation potential compared to unsubstituted ferrocene. researchgate.net

Iron-Ligand Interaction: DFT studies on similar substituted ferrocenes have shown that substituents containing second-row elements (like the carbon in the i-propyl group) contribute to stronger iron-ligand interactions. nih.gov

HOMO-LUMO Gap: The electron-donating nature of the i-propyl groups raises the energy of the HOMO more significantly than the LUMO, leading to a slight reduction in the HOMO-LUMO gap. This can influence the color and reactivity of the compound. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electronic density of a molecule, which is useful for predicting its reactive sites. mdpi.com The map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

For alkyl-substituted ferrocenes like this compound, MEP analysis predicts that electrophiles are most likely to attack the carbon atoms of the cyclopentadienyl rings. nih.gov The regions of most negative potential are typically found distributed over the Cp rings. In contrast, the most positive potential is localized on the hydrogen atoms of the alkyl groups, making them the probable sites for nucleophilic interaction. nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Optical Transitions

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). researchgate.net For ferrocene derivatives, substituting the cyclopentadienyl rings shifts the absorption maxima. mdpi.com

TDDFT calculations can predict the energies and intensities of optical transitions. In ferrocene derivatives, the characteristic low-energy absorption band in the visible spectrum is primarily due to d-d electronic transitions centered on the iron atom. The presence of electron-donating i-propyl substituents is expected to cause a bathochromic (red) shift in this absorption band, moving it to a lower energy (longer wavelength) compared to unsubstituted ferrocene. nih.govmdpi.com This is a direct consequence of the substituent's effect on the frontier molecular orbital energies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed picture of the dynamic behavior, structural flexibility, and intermolecular interactions of a system. mdpi.comhightechjournal.org

While specific MD studies on this compound are not widely published, the methodology can be applied to investigate several aspects of its behavior. An MD simulation of this compound would typically involve the parameters outlined in the table below.

Table 2: Potential Applications of MD Simulations for this compound

Simulation AspectInformation GainedPotential Insights
Conformational Dynamics Analysis of the rotation and flexibility of the cyclopentadienyl rings and the attached i-propyl groups.Understanding the rotational barriers of the rings and the conformational preferences (eclipsed vs. staggered) in different environments (gas phase, solution).
Solvent Interactions Simulating the molecule in a solvent box to study solvation shells and interactions.Determining how solvent molecules arrange around the organometallic complex and how this affects its structure and dynamics.
Bulk Properties Simulating a large number of molecules to predict properties like density, viscosity, and diffusion coefficients in a liquid state.Provides a link between single-molecule behavior and macroscopic material properties.
Interfacial Behavior Modeling the interaction of the molecule with a surface, such as a metal or metal oxide. kns.orgInvestigating its potential use as a coating, corrosion inhibitor, or precursor in materials science by observing adsorption and binding dynamics. mdpi.comkns.org

Such simulations rely on accurate force fields, which define the potential energy of the system. For organometallic systems, these force fields must correctly describe the complex interactions between the metal center and the organic ligands. researchgate.net

Conformational Dynamics and Flexibility of Substituted Cyclopentadienyl Rings

The cyclopentadienyl (Cp) rings in ferrocene and its derivatives are not static; they exhibit rotational motion around the metal-ring axis. The introduction of substituents, such as the isopropyl group in this compound, significantly influences these dynamics.

The rotation of the Cp rings is a key feature of ferrocene chemistry. In unsubstituted ferrocene, the two Cp rings rotate freely in solution. scirp.org However, the presence of substituents can introduce steric hindrance and alter the rotational barrier. For instance, in 1,1'-dihaloferrocenes, the rotation is restricted. scirp.org The bulkiness of a substituent can also affect the rotation of the unsubstituted ring in monosubstituted ferrocenes. scirp.org

Development of Force Fields for i-Propylcyclopentadienyliron Systems

To accurately simulate the conformational dynamics and other molecular properties of this compound and related compounds, the development of reliable force fields is essential. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. youtube.com

Unfortunately, standard force fields often lack accurate parameters for organometallic compounds like ferrocenes. acs.orgnih.gov This has prompted researchers to develop specific force fields for the ferrocenyl moiety. acs.orgnih.govnih.gov These force fields are typically parameterized using data from high-level quantum chemical calculations and experimental data, such as X-ray crystal structures. acs.orgnih.govnih.gov

The Quantum-Guided Molecular Mechanics (Q2MM) method is one approach used to generate accurate force fields for ferrocenyl ligands. acs.orgnih.gov This method has been shown to reproduce crystal structures with high accuracy. acs.org Another approach involves developing force fields for specific applications, such as for ferrocene-peptide conjugates, which have potential as enzyme mimics. nih.gov These specialized force fields can accurately model intramolecular hydrogen bonding and crystal packing. nih.gov The development process often involves fitting parameters to reproduce geometries and vibrational frequencies obtained from quantum chemical calculations. nih.govethz.chnih.gov

Theoretical Electrochemistry and Electron Transfer Dynamics

The electrochemical behavior of this compound is a key aspect of its chemistry, and theoretical methods are instrumental in understanding and predicting its redox properties and electron transfer kinetics.

Calculation of Redox Potentials

The redox potential of the ferrocene/ferrocenium (B1229745) (Fc/Fc+) couple is a standard reference in non-aqueous electrochemistry. osti.govanu.edu.au The introduction of substituents on the cyclopentadienyl rings, such as isopropyl groups, modulates this potential. Electron-donating groups, like alkyl groups, generally lower the redox potential. acs.orgnih.gov

Theoretical calculations, particularly those using density functional theory (DFT), have been employed to predict the redox potentials of ferrocene derivatives. acs.orgnih.gov However, accurately calculating absolute redox potentials is challenging and often requires high-level ab initio methods and careful treatment of solvation effects. osti.govanu.edu.auacs.org A common strategy is to calculate the redox potential relative to the ferrocene/ferrocenium couple, which can circumvent some of the difficulties in calculating absolute potentials. acs.org

The choice of the density functional and basis set can significantly impact the accuracy of the calculated redox potentials. acs.org Continuum solvent models, such as the Polarizable Continuum Model (PCM) and COSMO-RS, are often used to account for the effect of the solvent on the redox potential. osti.govanu.edu.au

Calculated and Experimental Redox Potentials of Ferrocene Derivatives (vs SCE)
CompoundCalculated E1/2 (V)Experimental E1/2 (V)Reference
Ferrocene (Fc)-+0.403 acs.orgnih.gov
1,1'-Dimethylferrocene (Me2Fc)-+0.302 nih.gov
1,1',2,2',3,3',4,4'-Octamethylferrocene (Me8Fc)-+0.003 nih.gov
Decamethylferrocene (Me10Fc)--0.096 acs.orgnih.gov

Marcus Theory and Electron Transfer Rate Constants

The rate of electron transfer in reactions involving this compound can be understood within the framework of Marcus theory. wikipedia.org This theory explains how the rate of an outer-sphere electron transfer reaction depends on the Gibbs free energy of reaction and the reorganization energy. wikipedia.orgresearchgate.net The reorganization energy is the energy required to change the geometry of the reactants and the surrounding solvent from their equilibrium configurations to that of the transition state. researchgate.net

For ferrocene derivatives, the rate of heterogeneous electron transfer has been shown to depend on the hydrodynamic radii of the molecules and the dielectric relaxation times of the solvent. researchgate.netbohrium.com The standard electrochemical rate constant for the oxidation of ferrocene in acetonitrile (B52724) has been measured to be approximately 1.0 cm s⁻¹, which is in good agreement with theoretical predictions. researchgate.netbohrium.com

The electron transfer rate constant (k₀) is a key parameter in Marcus theory. Studies on various ferrocene derivatives have shown that while the redox potentials can be tuned by substituents, the heterogeneous electron transfer constants may not vary significantly if the rate-determining step is diffusion-controlled. researchgate.net

Charge Delocalization and Mixed-Valence Systems

When a ferrocene unit is part of a larger molecule containing another redox-active center, the possibility of forming a mixed-valence system upon one-electron oxidation arises. In such systems, the unpaired electron can be either localized on one of the redox centers or delocalized over both. The degree of delocalization is a critical factor that influences the electronic and optical properties of the molecule.

The Robin-Day classification is used to categorize mixed-valence compounds into three classes based on the extent of electronic coupling between the redox sites. wikipedia.org

Class I: The valences are trapped, and the sites are distinct.

Class II: There is a moderate degree of electronic coupling, leading to an intervalence charge transfer (IT) band in the electronic spectrum.

Class III: The electronic coupling is strong, and the electron is completely delocalized over both sites. wikipedia.orgumb.eduacs.org

In mixed-valence systems containing ferrocene, the degree of charge delocalization can be influenced by the nature of the bridging ligand connecting the ferrocene unit to the other redox center. researchgate.net Spectroscopic techniques, such as UV-Vis-NIR and Mössbauer spectroscopy, are crucial for characterizing the extent of delocalization. researchgate.netmdpi.comchemrxiv.org Theoretical calculations can provide further insight into the electronic structure and the nature of the electronic transitions in these systems. researchgate.net For instance, in a heterobimetallic ferrocene-vinylruthenium complex, it was found that the positive charge in the mono-oxidized species is partially delocalized onto the ruthenium moiety. researchgate.net

The study of charge delocalization is not limited to bimetallic systems. Charge-transfer salts involving ferrocenium cations and polyoxometalates also exhibit interesting electronic properties arising from intermolecular charge transfer. mdpi.com

Reactivity Profiles and Mechanistic Investigations of Bis I Propylcyclopentadienyl Iron

Electrophilic Substitution Reactions

Like its parent compound, ferrocene (B1249389), bis(i-propylcyclopentadienyl)iron is highly susceptible to electrophilic substitution on its cyclopentadienyl (B1206354) (Cp) rings. The molecule's high reactivity, often compared to that of phenol, stems from the electron-rich nature of the Cp ligands, which can stabilize the cationic intermediate formed during the reaction. stackexchange.com

The presence of alkyl groups on the cyclopentadienyl rings significantly influences the position of subsequent electrophilic attacks. Alkyl groups are generally activating and direct incoming electrophiles to specific positions on the ring. lkouniv.ac.in In the context of a substituted cyclopentadienyl ring in a ferrocene derivative, the positions are typically labeled relative to the substituent: the adjacent carbons are the 2- and 5- (or α) positions, and the more distant carbons are the 3- and 4- (or β) positions.

The i-propyl group, being an electron-donating group, activates the cyclopentadienyl ring for electrophilic attack. lkouniv.ac.in However, its steric bulk plays a crucial role in determining the final product distribution. In the Friedel-Crafts acylation of 1,1'-diisopropylferrocene, a notable preference is observed for substitution at the less sterically hindered 3-position (β-position) over the 2-position (α-position). A study on the acetylation of 1,1'-diisopropylferrocene reported the formation of the 3-acetyl and 2-acetyl isomers in a ratio of 9 to 2. lookchem.com This contrasts with the acetylation of 1,1'-dimethylferrocene, where the ratio of 3- to 2-acetyl isomers is lower, at 7 to 3, highlighting the increased steric hindrance imposed by the larger isopropyl groups. lookchem.com

This regioselectivity can be explained by examining the stability of the cationic transition state (the arenium ion equivalent). While electronic effects (induction and hyperconjugation) from the alkyl group stabilize the positive charge more effectively when the attack is at the α-position, the non-bonded steric interactions between the bulky isopropyl group and the incoming acyl group disfavor this pathway. lkouniv.ac.inlookchem.com Consequently, the attack at the β-position becomes the dominant pathway.

ReactionSubstituentProduct Ratio (β-isomer : α-isomer)Reference
Acetylation1,1'-diisopropylferrocene9 : 2 lookchem.com
Acetylation1,1'-dimethylferrocene7 : 3 lookchem.com

The mechanism of electrophilic substitution on the ferrocene nucleus has been a subject of extensive investigation. Two primary pathways are generally considered: exo attack and endo attack. tib.eu

In the exo attack , the electrophile approaches the cyclopentadienyl ring from the face opposite the central iron atom. This pathway is generally favored for "hard" electrophiles, such as the acylium ion (RCO⁺) in Friedel-Crafts acylations. tib.eu The reaction proceeds through a cationic intermediate, analogous to the Wheland intermediate in benzene (B151609) chemistry, before a proton is lost to restore the aromaticity of the Cp ring.

The endo attack involves an initial interaction or pre-complexation of the electrophile with the iron center's d-orbitals. Following this, the electrophile migrates to the endo face of one of the Cp rings (the face nearest the iron atom). This mechanism is considered more likely for "soft" electrophiles. tib.eu

Computational studies using density functional theory (DFT) have helped to elucidate these pathways. For the acetylation of ferrocene, calculations support the exo attack mechanism as the more favorable route. In contrast, for mercuration, which involves a softer electrophile, an endo mechanism is predicted. tib.eu For protonation, a rapid equilibrium between a metal-protonated species and a ring-protonated species makes a definitive assignment difficult.

Redox Chemistry and Formation of Ferrocenium (B1229745) Species

A defining characteristic of ferrocene and its derivatives is their stable and reversible redox behavior. This property is central to their application in electrochemistry, catalysis, and materials science.

This compound, like ferrocene, undergoes a clean, reversible one-electron oxidation to form the corresponding cation, known as a ferrocenium species. chinesechemsoc.org This process involves the removal of an electron from a molecular orbital that has significant iron d-orbital character, resulting in the oxidation of the iron center from Fe(II) to Fe(III).

The standard redox potential for the ferrocene/ferrocenium (Fc/Fc⁺) couple is approximately +0.4 V versus the saturated calomel (B162337) electrode (SCE). The presence of electron-donating substituents, such as isopropyl groups, increases the electron density at the iron center. This makes the molecule easier to oxidize, generally resulting in a lower oxidation potential compared to unsubstituted ferrocene. Conversely, electron-withdrawing groups make oxidation more difficult.

This redox process is typically studied using cyclic voltammetry, which demonstrates the electrochemical reversibility of the Fe(II)/Fe(III) couple. The stability of both the neutral and oxidized forms allows ferrocene derivatives to function as reliable redox switches in molecular systems.

Ferrocenium cations are generally more susceptible to nucleophilic attack than their neutral ferrocene counterparts, although they are still considered robust species. The reactivity of the ferrocenium ion is a key aspect of its utility; for example, its oxidizing power can be harnessed in various chemical transformations. The reversible nature of the oxidation allows for the catalytic use of ferrocene derivatives in redox-mediated reactions, where the iron center cycles between the +2 and +3 oxidation states. chinesechemsoc.org

Ligand Functionalization and Derivatization Strategies

The cyclopentadienyl ligands of this compound can be further modified to introduce new functional groups, enabling the synthesis of a vast array of tailored molecules. These derivatization strategies allow for the fine-tuning of the compound's steric and electronic properties for specific applications in catalysis, materials science, and bioorganometallic chemistry. researchgate.netcore.ac.uk

One of the most powerful methods for functionalizing the Cp rings is metalation , typically using an organolithium reagent like n-butyllithium, often in the presence of a chelating agent such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). google.comthieme-connect.de This reaction deprotonates one of the ring carbons, creating a highly nucleophilic lithiated intermediate. This intermediate can then be reacted with a wide variety of electrophiles to install new substituents. thieme-connect.de

Common derivatization reactions following lithiation include:

Silylation: Quenching with chlorosilanes (e.g., Me₃SiCl) to introduce silyl (B83357) groups. thieme-connect.de

Phosphinylation: Reaction with chlorophosphines (e.g., Ph₂PCl) to attach phosphine (B1218219) ligands, creating precursors for multimetallic complexes or catalysts. core.ac.ukthieme-connect.de

Carbonylation: Reaction with carbon dioxide followed by acidic workup to yield carboxylic acids. thieme-connect.de

Alkylation: Reaction with alkyl halides to introduce new alkyl chains. google.com

Besides metalation, direct electrophilic substitution reactions, such as the Friedel-Crafts acylation discussed previously, are a primary method for derivatization. lookchem.comresearchgate.net The resulting acylferrocenes are versatile intermediates that can be reduced to the corresponding alkyl derivatives using reagents like lithium aluminum hydride/aluminum chloride, providing access to further substituted alkylferrocenes. cdnsciencepub.com

Starting MaterialReagent(s)Functionalization TypeProduct Type
Lithiated Ferrocene DerivativeChlorodiphenylphosphine (Ph₂PCl)PhosphinylationFerrocenylphosphine
Lithiated Ferrocene DerivativeCarbon Dioxide (CO₂) then H⁺CarboxylationFerrocenecarboxylic Acid
Lithiated Ferrocene DerivativeChlorotrimethylsilane (Me₃SiCl)SilylationSilylferrocene
DialkylferroceneAcyl Chloride / Lewis AcidAcylationAcyl-dialkylferrocene
AcylferroceneLiAlH₄ / AlCl₃ReductionAlkylferrocene

These strategies underscore the modularity of ferrocene chemistry, allowing the properties of this compound to be systematically altered through the chemical modification of its cyclopentadienyl ligands.

C-H Activation and Directed Functionalization

Iron-catalyzed C-H bond activation has emerged as a significant area of research, offering a more sustainable and economical alternative to methods using precious metals. researchgate.net While the broader field of iron catalysis for C-H functionalization is extensive, specific examples detailing the direct use of this compound are less common in the reviewed literature. However, the principles of iron-catalyzed C-H activation provide a framework for understanding its potential reactivity.

Generally, iron-catalyzed C-H activation can proceed through various mechanisms, often involving organoiron intermediates. researchgate.net These reactions can be directed by coordinating groups on the substrate, which help to position the catalyst for selective C-H bond cleavage. researchgate.netnih.gov For instance, iron complexes have been shown to activate C(sp²)-H and C(sp³)-H bonds, leading to the formation of new C-C and C-heteroatom bonds. researchgate.net The use of directing groups like triazoles has enabled efficient iron-catalyzed C(sp²)-H arylations and alkylations. nih.gov

Mechanistic studies in related iron-catalyzed systems suggest that the reaction can proceed through an inner-sphere C-H activation mechanism. nih.gov Depending on the specific conditions and directing groups, pathways such as σ-bond metathesis or ligand-to-ligand hydrogen transfer (LLHT) can be involved in the C-H cleavage step. nih.gov Some iron-catalyzed C-H borylation reactions are proposed to proceed via an iron hydride pincer complex as the active catalyst. mdpi.com

While direct functionalization of C-H bonds is a key objective, some iron-catalyzed reactions may involve carbene or nitrene transfer mechanisms. mdpi.com These reactions can lead to the functionalization of aromatic C-H bonds, though challenges in chemoselectivity between C(sp²)-H insertion, side-chain C(sp³)-H insertion, and cycloaddition can arise. mdpi.com

The table below summarizes different types of iron-catalyzed C-H activation, which could be conceptually applicable to this compound.

Reaction TypeSubstrate TypeCatalyst System ExampleDirecting GroupRef.
C(sp²)-H ArylationAromaticIron(III) salts with chelating phosphinesTriazole nih.gov
C(sp²)-H BorylationArenePNP-iron pincer complexNone mdpi.com
C(sp³)-H AlkylationAliphaticIron(III) salts with chelating phosphinesTriazole nih.gov
Carbene InsertionBenzeneIron(III) porphyrin complexNone mdpi.com

Cross-Coupling Reactions (C-C and C-Heteroatom Bond Formation)

Iron complexes are widely utilized as catalysts in cross-coupling reactions to form both carbon-carbon (C-C) and carbon-heteroatom bonds, valued for being a more sustainable option than precious metal catalysts. researchgate.netnih.gov Although specific studies focusing solely on this compound are not extensively detailed in the provided results, the general mechanisms and applications of iron-catalyzed cross-coupling reactions offer insight into its potential capabilities.

C-C Bond Formation:

Iron-catalyzed cross-coupling reactions are effective for forming C-C bonds, particularly in Suzuki-Miyaura and Kumada-type couplings. bris.ac.uknih.gov These reactions often involve the coupling of alkyl or aryl halides with organometallic reagents like Grignard reagents or boronic esters. nih.gov The mechanism is thought to involve low-valent iron species, with proposed catalytic cycles often including iron(I), iron(II), and iron(III) oxidation states. bris.ac.uknih.gov

For instance, in some iron-catalyzed Kumada couplings, the rate-limiting step is suggested to be the activation of the electrophile at the iron center, potentially proceeding through a radical pathway. bris.ac.uk The addition of ligands, such as N-heterocyclic carbenes (NHCs) or phosphines, can influence the catalytic activity. bris.ac.uk Iron-catalyzed cascade reactions have also been developed, allowing for the formation of multiple C-C and C-O bonds in a single operation. rsc.org

The table below presents examples of iron-catalyzed C-C bond forming reactions.

Coupling TypeElectrophileNucleophileCatalyst System ExampleLigand/AdditiveRef.
KumadaAlkyl HalideAryl GrignardFeCl₃TMEDA
Suzuki-MiyauraAlkyl HalideAryl Boronic EsterIron(II) or Iron(III) PrecatalystLithium Amide Base nih.gov
KumadaBenzyl HalideBenzyl GrignardIron CatalystNHC bris.ac.uk
Cascade2,4-DienalDonor-Acceptor CyclopropaneIron CatalystNone specified rsc.org

C-Heteroatom Bond Formation:

Iron catalysts are also employed in the formation of C-heteroatom bonds, such as C-N, C-O, and C-S bonds. nih.govnih.govrsc.org These reactions often utilize air or other mild oxidants, highlighting the "green" aspect of iron catalysis. nih.gov For example, iron-catalyzed oxidative C-O and C-N coupling reactions have been achieved using air as the sole oxidant. nih.gov

The scope of C-heteroatom bond formation includes the coupling of sp³-hybridized organohalides with soft nucleophiles like thiols, alcohols, and amines. nih.gov Mechanistic studies suggest that these reactions can proceed through radical intermediates. nih.gov The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity. rsc.org

The following table summarizes various iron-catalyzed C-heteroatom bond forming reactions.

Bond FormedElectrophileNucleophileCatalyst System ExampleOxidant/AdditiveRef.
C-O / C-NTertiary Arylamine / PhenolAmine / PhenolFePcF₁₆Air / Acid or Base nih.gov
C-S / C-O / C-NBenzyl or Tertiary HalideThiol / Alcohol / AmineIron CatalystNot specified nih.gov
C-NAryl HalideAminePalladium Catalyst (for comparison)Base nih.gov

Photochemical and Thermal Reaction Mechanisms

The photochemical and thermal reactivity of organometallic iron complexes, including cyclopentadienyl derivatives, has been a subject of considerable study. This research provides insights into bond activation, ligand dissociation, and the formation of reactive intermediates.

Photochemical Reaction Mechanisms:

Photochemical activation of iron complexes can induce a variety of reactions, often initiated by the absorption of light, which promotes the complex to an excited state. whiterose.ac.uk For many metal hydride complexes, a dominant photochemical process is the reductive elimination of H₂. whiterose.ac.uk This process can generate highly reactive, coordinatively unsaturated species that can participate in further reactions, such as C-H bond activation. whiterose.ac.uk

In the case of iron carbonyl complexes, photolysis can lead to the dissociation of CO ligands, creating vacant coordination sites. rug.nl The specific photochemical pathway can be influenced by the wavelength of the irradiating light. For example, different excitation wavelengths can lead to different electronic transitions (e.g., dπ → π* vs. dπ → σ*), resulting in different reaction products. whiterose.ac.uk

The study of photochemical reactions is often aided by techniques like time-resolved spectroscopy and matrix isolation, which allow for the characterization of transient intermediates. whiterose.ac.uk While specific photochemical studies on this compound were not found in the search results, the general principles derived from related iron complexes are applicable. For instance, irradiation of iron complexes can lead to ligand substitution or the activation of small molecules.

Thermal Reaction Mechanisms:

Thermal reactions of organoiron complexes often involve ligand substitution or rearrangement. For example, substituted cyclopentadienyl organoruthenium dimers, analogous to iron complexes, have been shown to react with elements like sulfur and selenium upon heating to form bridged complexes. researchgate.net

The stability and reactivity of these complexes are influenced by the nature of the ligands. For instance, the bonding in bis(cyclopentadienyl) complexes is primarily ionic with a significant covalent contribution, arising from electron donation from the ligand orbitals to the metal's vacant d, s, and p orbitals. oulu.fi The substituents on the cyclopentadienyl rings can affect the electronic and steric properties of the complex, thereby influencing its thermal reactivity.

Mechanistic investigations into the formation of iron complexes, such as dinitrosyl iron complexes, have utilized techniques like pulse radiolysis to study the reaction kinetics and propose stepwise mechanisms. nih.gov These studies reveal that the formation of the final product can occur through a series of sequential reactions with the reactant molecules. nih.gov

The table below outlines general photochemical and thermal reaction types observed for related iron complexes.

Reaction TypeComplex TypeTriggerKey ProcessProduct TypeRef.
PhotochemicalMetal HydrideLightReductive Elimination of H₂Coordinatively Unsaturated Species whiterose.ac.uk
PhotochemicalMetal CarbonylLightCO DissociationSolvent Coordinated Complex rug.nl
ThermalSubstituted Cyclopentadienyl DimerHeatReaction with Elemental ChalcogensBridged Polysulfide/Polyselenide Complex researchgate.net
ThermalDinitrosyl Iron Complex FormationChemical ReactionSequential Ligand AdditionDinitrosyl Iron Complex nih.gov

Catalytic Applications of Bis I Propylcyclopentadienyl Iron and Analogous Systems

Olefin Polymerization Catalysis

Iron-based catalysts, particularly post-metallocene complexes, have become a major focus of research in olefin polymerization. These catalysts, especially those bearing 2,6-bis(imino)pyridyl ligands, are known for their ability to produce a wide range of polyolefins, from linear high-density polyethylene (B3416737) to highly branched elastomers.

Control of Polymer Microstructure and Stereoregularity

The control of polymer microstructure, including molecular weight, branching, and stereoregularity, is a critical aspect of catalyst design. In many metallocene and post-metallocene systems, the steric and electronic properties of the ligands surrounding the metal center dictate the catalytic outcome. For instance, bulky substituents on the ligands can hinder chain transfer reactions, leading to polymers with higher molecular weights. The symmetry of the catalyst precursor is also crucial for controlling the stereoregularity of polymers like polypropylene. While C2-symmetric ansa-metallocenes are known to produce isotactic polypropylene, Cs-symmetric catalysts can yield syndiotactic polymers. For many iron-based catalysts, the polymer microstructure is highly dependent on the ligand framework.

Mechanistic Insights into Catalytic Insertion Polymerization

The generally accepted mechanism for olefin polymerization by transition metal catalysts is the Cossee-Arnett mechanism, which involves the coordination of an olefin to a vacant site on the metal center, followed by its migratory insertion into the metal-alkyl bond. The process of catalyst activation, typically involving a co-catalyst like methylaluminoxane (B55162) (MAO) or other alkylaluminum compounds, generates the active cationic metal-alkyl species. Chain termination and chain transfer are key processes that determine the molecular weight of the resulting polymer. For some iron catalysts, particularly the 2,6-bis(imino)pyridine systems, a "chain-walking" mechanism can also occur, where the catalyst moves along the polymer chain, leading to the formation of branched polymers from a simple monomer like ethylene.

Comparative Studies with Other Metallocene and Post-Metallocene Catalysts

The performance of polymerization catalysts is often benchmarked against established systems. Early transition metals, such as titanium and zirconium, in the form of metallocene catalysts, have been industrial workhorses for decades, known for their high activity and ability to control polymer tacticity. Post-metallocene catalysts, including those based on late transition metals like iron and nickel, offer unique advantages. For example, some nickel and palladium catalysts can produce highly branched, amorphous polyolefins and are more tolerant of functional groups compared to early transition metal catalysts. Iron-based catalysts, such as those with bis(imino)pyridine ligands, are notable for their high activity and the ability to be tuned to produce either linear or branched polyethylene.

Catalysis in Organic Transformations

Iron's versatility extends to a wide array of organic transformations, where it offers a more sustainable alternative to precious metal catalysts like palladium, rhodium, and ruthenium.

C-C and C-X Coupling Reactions (e.g., Suzuki-Miyaura)

Iron-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which traditionally uses palladium catalysts to couple organoboron compounds with organic halides, has been successfully adapted to use iron catalysts. These reactions often employ simple iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃) or iron(II) chloride (FeCl₂), in combination with specific ligands like N-heterocyclic carbenes (NHCs) or phosphines. The mechanistic pathways for these iron-catalyzed couplings are often complex and can involve different oxidation states of iron than those typically observed in palladium catalysis.

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions This table presents data for analogous iron catalyst systems, not specifically for bis(i-propylcyclopentadienyl)iron.

Catalyst System Electrophile Nucleophile Product Type Reference
FeCl₂ / (R,R)-QuinoxP* Alkyl Bromide Arylborate α-Arylpropionic Acid
Iron-NHC Complex Aryl Chloride Arylboronic Ester Biaryl

Hydrogen Transfer and Hydrogenation Reactions

The reduction of polar functional groups, such as ketones and imines, is a fundamental transformation in organic synthesis. Iron complexes have been developed as effective catalysts for both direct hydrogenation (using H₂ gas) and transfer hydrogenation (using a hydrogen donor like isopropanol). Many of these catalysts are "bifunctional," meaning both the metal center and the ligand participate in the reaction mechanism, often facilitating the heterolytic cleavage of H₂. The design of the ligand system is critical for achieving high activity and enantioselectivity in asymmetric hydrogenations.

Table 2: Examples of Iron-Catalyzed Hydrogenation/Transfer Hydrogenation This table presents data for analogous iron catalyst systems, not specifically for this compound.

Catalyst System Substrate Hydrogen Source Product Key Feature Reference
Fe₃(CO)₁₂ / Chiral Macrocyclic Ligand Ketones H₂ Chiral Alcohols High Enantioselectivity
(Cyclopentadienone)iron complex Ketones Isopropanol Alcohols Transfer Hydrogenation

Lewis Acid Catalysis and Electron Transfer Catalysis

The catalytic utility of ferrocene (B1249389) and its derivatives, including this compound, extends to reactions where the iron center can act as a Lewis acid or facilitate electron transfer processes. The versatility of the iron atom, which can exist in multiple oxidation states, is central to this reactivity.

In the context of Lewis acid catalysis , the ferrocenium (B1229745) cation, the oxidized form of ferrocene, can serve as a mild Lewis acid. This property can be finely tuned by the substituents on the cyclopentadienyl (B1206354) rings. mdpi.com Electron-donating groups, such as the isopropyl substituents in this compound, increase the electron density at the iron center. This enhancement of electron-donating character can influence the Lewis acidity of the corresponding ferrocenium cation. While specific studies on this compound as a Lewis acid catalyst are not extensively documented, the general principle suggests that its Lewis acidity can be harnessed to activate substrates in organic transformations. For instance, ferrocenium-based Lewis acids have been implicated in promoting various reactions, and the catalytic activity can be switched on or off by controlling the oxidation state of the iron center. metu.edu.tr

Electron transfer catalysis is another significant area where ferrocene derivatives are active. The reversible one-electron redox transition between the Fe(II) and Fe(III) states makes these compounds effective mediators in single-electron transfer (SET) processes. mdpi.comlibretexts.org The redox potential of the ferrocene/ferrocenium couple is a key parameter influencing its efficacy as an electron transfer agent and can be modulated by the cyclopentadienyl ring substituents. Alkyl groups, like isopropyl, are known to be electron-donating, which generally leads to a more negative reduction potential compared to unsubstituted ferrocene. This makes the substituted ferrocene a stronger reducing agent.

The general mechanism for an electron transfer-catalyzed reaction involving a ferrocene derivative can be illustrated as follows:

The Fe(II) center of the ferrocene derivative donates an electron to a substrate, generating a radical ion and the corresponding Fe(III) ferrocenium species.

The radical ion undergoes further reaction to form the product.

The ferrocenium species is subsequently reduced back to its Fe(II) state by another reagent in the reaction mixture, thus completing the catalytic cycle.

This capability has been exploited in various organic transformations, including oxidation and reduction reactions. mdpi.com While detailed reports on this compound in this specific role are scarce, its inherent redox properties, influenced by the isopropyl groups, suggest its potential as a catalyst in electron transfer-mediated reactions.

Mechanistic Elucidation of Catalytic Cycles

The understanding of the catalytic cycles involving this compound and its analogs is crucial for optimizing reaction conditions and designing more efficient catalysts. Mechanistic studies often focus on the role of the central iron atom, the influence of the ligand framework, and the effect of substituents.

Role of the Iron Center and Ligand Environment

The iron center is the heart of the catalytic activity in this compound, primarily due to its ability to cycle between different oxidation states, most commonly Fe(II) and Fe(III). This redox flexibility allows the complex to participate in both Lewis acid and electron transfer catalysis. mdpi.comevitachem.com

In a typical catalytic cycle, the iron center can:

Coordinate to a substrate: The initial step often involves the coordination of a reactant molecule to the iron center, which can activate the substrate for subsequent transformation.

Facilitate electron transfer: As discussed, the iron center can mediate single-electron transfer to or from a substrate, initiating radical-based reaction pathways. nih.govchemsociety.org.ng

Stabilize intermediates: The iron complex can stabilize reactive intermediates formed during the reaction, guiding the reaction towards the desired product.

The ligand environment , provided by the two i-propylcyclopentadienyl rings, plays a critical role in modulating the properties of the iron center. The cyclopentadienyl ligands create a "sandwich" structure that sterically protects the iron atom while also influencing its electronic properties. The stability of the ferrocene moiety is a key factor, allowing the catalyst to remain intact under various reaction conditions. The nature of the substituents on the cyclopentadienyl rings can significantly alter the steric and electronic environment around the iron, thereby influencing catalytic activity and selectivity. mdpi.com

Influence of i-Propyl Substituents on Catalytic Activity and Selectivity

The isopropyl substituents on the cyclopentadienyl rings of this compound have a distinct impact on its physical and chemical properties, which in turn affects its catalytic performance.

Electronic Effects: The isopropyl group is an electron-donating alkyl group. The cumulative effect of two such groups is an increase in the electron density on the cyclopentadienyl rings and, consequently, on the iron center. This has several implications for catalysis:

Redox Potential: The increased electron density makes the iron center easier to oxidize. Therefore, this compound is expected to have a more negative redox potential than unsubstituted ferrocene, making it a stronger reducing agent in electron transfer reactions.

Lewis Basicity/Acidity: The enhanced electron density at the iron center increases its Lewis basicity in the Fe(II) state. Conversely, the resulting ferrocenium Fe(III) species might have its Lewis acidity modulated compared to the unsubstituted ferrocenium cation.

Steric Effects: The isopropyl groups are bulkier than the hydrogen atoms in unsubstituted ferrocene. This increased steric hindrance can influence:

Substrate Access: The bulky substituents may control the access of substrate molecules to the catalytic iron center, potentially leading to enhanced selectivity for certain substrates or reaction pathways.

Stability: The steric bulk can also contribute to the stability of the complex by hindering decomposition pathways.

The table below compares some physical properties of ferrocene, this compound, and the more sterically hindered bis(pentamethylcyclopentadienyl)iron (decamethylferrocene), illustrating the impact of alkyl substitution.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State at Room Temp.Key Differences from Ferrocene
FerroceneC₁₀H₁₀Fe186.04Crystalline SolidBaseline for comparison.
This compound C₁₆H₂₂Fe270.20LiquidIncreased hydrophobicity and volatility due to isopropyl groups. Reduced symmetry.
Bis(pentamethylcyclopentadienyl)ironC₂₀H₃₀Fe326.30Crystalline SolidSignificantly more electron-donating and sterically hindered due to ten methyl groups.

Data compiled from various sources. nist.gov

Advanced Materials Science Applications Derived from Bis I Propylcyclopentadienyl Iron

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Bis(i-propylcyclopentadienyl)iron is recognized as a volatile and effective precursor for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques. strem.comabcr.comchempure.in These methods are crucial for the fabrication of high-purity thin films with precise thickness control, which are essential in various high-technology applications. The utility of this compound stems from its favorable physical properties, including its liquid state at room temperature and adequate vapor pressure, which facilitate its delivery into deposition reactors. strem.com

PropertyValueReference
Chemical Formula C₁₆H₂₂Fe strem.com
Molecular Weight 270.20 g/mol chemscene.com
Appearance Orange liquid strem.com
Purity min. 98% strem.com
CAS Number 12126-34-0 strem.comchemicalbook.com

This organoiron compound serves as a key precursor for the deposition of thin films containing iron, particularly iron oxides. abcr.com In CVD processes, this compound is thermally decomposed on a substrate surface to yield iron-containing layers. The isopropyl groups on the cyclopentadienyl (B1206354) rings influence the precursor's volatility and decomposition characteristics, enabling deposition at controlled temperatures.

In ALD, a more refined deposition technique, the compound is used to grow highly conformal and uniform thin films with atomic-level precision. ALD proceeds through self-limiting surface reactions, where the precursor is pulsed sequentially with a co-reactant, such as an oxidizing agent, to build the film layer by layer. This method is particularly advantageous for creating complex, three-dimensional nanostructures. For instance, this compound has been utilized in the ALD of iron oxide thin films, a class of materials with diverse applications in catalysis, sensing, and energy storage. abcr.comresearchgate.net

The ability to deposit high-quality iron oxide films using precursors like this compound is highly relevant to the microelectronics and semiconductor industries. abcr.comdoc.gov Iron oxides are investigated for applications in spintronic devices, magnetic storage media, and as components in certain types of sensors. The precise control over film thickness and composition afforded by ALD is critical for the performance and miniaturization of these electronic components. researchgate.netnih.gov The use of such specialized organometallic precursors is integral to the broader effort of developing and manufacturing advanced semiconductor devices. doc.gov

Electroactive Materials

The ferrocene (B1249389) unit within this compound provides a redox-active center, making it an attractive building block for electroactive materials. scispace.com Electroactive polymers (EAPs) are materials that change their shape or size in response to an electrical stimulus and are of interest for applications such as actuators, sensors, and artificial muscles. mdpi.com

Ferrocene and its derivatives can be incorporated into polymer backbones to create materials with reversible electrochemical behavior. rsc.orgmdpi.com Various polymerization techniques, such as acyclic diene metathesis (ADMET) polymerization, can be employed to synthesize ferrocene-containing oligomers and polymers. scispace.commdpi.com The synthesis strategy often involves creating monomers with functional groups that can undergo polymerization, with the ferrocene moiety either in the main chain or as a side group. The resulting polymers can exhibit interesting morphologies, including hyperbranched structures or well-defined spheres. rsc.org The introduction of ferrocene units into a polymer skeleton is a promising route to novel materials for a variety of applications. rsc.org

Polymerization MethodMonomer TypeResulting MaterialReference
Acyclic Diene Metathesis (ADMET)Divinyl-substituted ferrocenesConjugated ferrocene-containing oligomers mdpi.com
Horner-Wadsworth-Emmons (HWE) ReactionFerrocenes with aldehyde and vinyl groupsFerrocene-based oligomers with conjugated backbones scispace.com
Anionic PolymerizationVinylferrocenePoly(vinylferrocene) scispace.com
Coupling ReactionsDiacetylferrocene derivativesHyperbranched ferrocene-based polymers rsc.org

The defining characteristic of ferrocene-based materials is the stable and reversible ferrocene/ferrocenium (B1229745) (Fe²⁺/Fe³⁺) redox couple. nih.gov This property is central to their application in charge storage devices and molecular electronics. The redox potential can be tuned by modifying the substituents on the cyclopentadienyl rings. In polymers, the electrochemical behavior can be influenced by the nature of the polymer backbone and the proximity of the ferrocene units. scispace.com

Studies on electrodes modified with ferrocene-containing polymers demonstrate their potential for charge storage, with some materials showing high capacity and stable performance over many cycles. rsc.orgmdpi.com The ability of these materials to store and release charge through rapid and reversible redox reactions makes them candidates for next-generation batteries and supercapacitors. Furthermore, the discrete redox states of the ferrocene unit are being explored for use in molecular-scale electronic components, where a single molecule could function as a switch or memory element. The electrochemical behavior of simple redox solutes, including this compound(II), has been studied at electrodes modified with polymeric fullerene films, highlighting its relevance in understanding charge transfer processes at interfaces. researchgate.netunlp.edu.ar

Supramolecular Chemistry and Host-Guest Systems

The structure of ferrocene derivatives, including this compound, lends itself to the construction of complex supramolecular architectures through non-covalent interactions. mdpi.com Supramolecular chemistry involves the assembly of molecules into well-defined, functional structures held together by forces like hydrogen bonding, van der Waals forces, and π-π stacking.

The sandwich structure of ferrocene provides a rigid and predictable scaffold for designing host molecules. These hosts can form inclusion complexes with guest species, a fundamental concept in host-guest chemistry. mdpi.com For example, the cyclopentadienyl rings can be functionalized to create cavities or binding sites for specific ions or small molecules. The resulting supramolecular assemblies have potential applications in sensing, catalysis, and molecular recognition. The study of iron(II) mediated supramolecular architectures with various ligands demonstrates the versatility of iron complexes in this field. mdpi.com While specific research on this compound in host-guest systems is not extensively detailed, its structural similarity to other ferrocenes suggests its potential as a component in such systems, for instance in the study of interactions within composite materials. researchgate.netunlp.edu.arresearchgate.net

Liquid Crystal Research Based on Ferrocene Derivatives

The incorporation of organometallic complexes, particularly ferrocene and its derivatives, into the architecture of liquid crystals has opened up a unique and fascinating field of materials science. The distinct three-dimensional "sandwich" structure of ferrocene, coupled with its thermal stability and rich redox chemistry, provides a versatile platform for the design of novel mesomorphic materials. Research in this area has largely focused on how the substitution pattern and the nature of the substituents on the cyclopentadienyl (Cp) rings influence the liquid crystalline properties. While extensive research has been conducted on ferrocene derivatives with long alkyl chains or complex aromatic moieties, the study of derivatives with smaller, branched alkyl groups like this compound is less common. However, by examining the principles governing liquid crystal behavior in analogous ferrocene compounds, we can infer the potential characteristics and research directions for this compound-based liquid crystals.

The tendency of a molecule to exhibit liquid crystalline phases, or mesomorphism, is highly dependent on its molecular geometry and intermolecular interactions. For calamitic (rod-shaped) liquid crystals, a high aspect ratio is crucial. The bulky, three-dimensional nature of the ferrocene core can disrupt the anisotropic packing required for liquid crystal formation. researchgate.net Consequently, the design of ferrocene-based liquid crystals often involves the attachment of rigid, linear organic groups to the Cp rings to elongate the molecular structure and promote mesophase stability. rsc.org

The substitution pattern on the ferrocene core plays a critical role in determining the resulting mesomorphic properties. researchgate.net Generally, 1,1'-disubstituted ferrocenes are the most studied for liquid crystal applications. researchgate.nettandfonline.comiucr.org This substitution pattern allows for the creation of a more linear molecular shape, which is conducive to the formation of nematic and smectic phases. In contrast, 1,2- and 1,3-disubstitution patterns often lead to less stable or no mesophases due to the introduction of significant bends or "kinks" in the molecular structure. researchgate.net

The nature of the substituent groups is equally important. The introduction of flexible alkyl chains can lower melting points and induce the formation of smectic phases. tandfonline.com The length of these alkyl chains has a significant impact, with longer chains generally favoring more ordered smectic phases. mdpi.com Aromatic units, such as biphenyl (B1667301) or Schiff base moieties, are often incorporated to increase the rigidity and polarizability of the molecule, which in turn enhances the stability of the mesophases. researchgate.nettandfonline.com

In the case of this compound, the substituents are small, branched alkyl groups. The presence of two isopropyl groups, one on each Cp ring in a 1,1' configuration, would lead to a molecule with a somewhat ellipsoidal shape. Compared to long-chain alkyl-substituted ferrocenes, the short isopropyl groups would not significantly increase the aspect ratio of the molecule. This suggests that this compound itself is unlikely to be mesomorphic. Its primary role in liquid crystal research would more likely be as a core building block or a dopant.

However, the electronic effects of the isopropyl groups, which are weakly electron-donating, could influence the properties of a liquid crystal mixture if this compound were used as a dopant. These effects could manifest in alterations of the dielectric anisotropy and transition temperatures of the host liquid crystal.

To induce mesomorphism in a system based on this compound, it would be necessary to chemically modify the structure by introducing mesogenic (liquid crystal-forming) moieties. For example, functionalizing the isopropyl groups or the Cp rings with long aromatic esters or other calamitic groups could lead to novel ferrocene-based liquid crystals. The branched nature of the isopropyl group could introduce interesting packing behaviors and potentially lead to the formation of chiral phases if the substitution is asymmetric.

The table below summarizes the typical effects of different substitution patterns on the mesomorphic properties of ferrocene derivatives, providing a framework for predicting the behavior of hypothetical liquid crystals derived from this compound.

Substitution PatternTypical Mesophase BehaviorInfluence of Substituent
1,1'-Disubstituted Nematic, Smectic A, Smectic C rsc.orgtandfonline.comLong alkyl chains promote smectic phases. Rigid aromatic units enhance nematic phase stability.
1,2-Disubstituted Generally non-mesomorphic researchgate.netThe "kinked" geometry disrupts anisotropic packing.
1,3-Disubstituted Can exhibit nematic and smectic phases, often with broader ranges than 1,1'-isomers rsc.orgunine.chThe coplanar arrangement of substituents can overcome the steric bulk of the ferrocene core.
Monosubstituted Can be mesomorphic, but often with less stable phases tandfonline.comThe molecular shape is less anisotropic compared to disubstituted derivatives.

Further research could explore the synthesis of derivatives of this compound with attached mesogenic units. A hypothetical series of such compounds and their predicted transition temperatures, based on trends observed in other ferrocene liquid crystals, are presented in the table below. It is important to note that these are theoretical values and would require experimental verification.

CompoundPredicted MesophasePredicted Transition Temperatures (°C)
Bis(1'-(4-cyanobiphenyl-4'-oxycarbonyl)-i-propylcyclopentadienyl)iron NematicK 120 N 150 I
Bis(1'-(4-octyloxyphenyl)-i-propylcyclopentadienyl)iron Smectic A, NematicK 95 SmA 115 N 130 I
Bis(1'-(cholesteryloxycarbonyl)-i-propylcyclopentadienyl)iron Chiral Nematic (N)K 150 N 190 I

(K = Crystal, N = Nematic, SmA = Smectic A, N = Chiral Nematic, I = Isotropic Liquid)*

Future Research Perspectives and Emerging Directions in Bis I Propylcyclopentadienyl Iron Chemistry

Development of Novel Synthetic Routes

The synthesis of bis(i-propylcyclopentadienyl)iron and other substituted metallocenes is an area of continuous investigation, aiming for more efficient, scalable, and environmentally benign processes. Traditional methods often involve the reaction of a cyclopentadienyl (B1206354) anion source with an iron(II) salt. For instance, reacting isopropylcyclopentadiene with a base to form the corresponding anion, followed by treatment with an iron(II) halide, yields the desired product.

Future research is likely to focus on several key areas to improve upon existing synthetic strategies:

Direct C-H Activation: Developing methods for the direct functionalization of the cyclopentadienyl rings of ferrocene (B1249389) could provide a more atom-economical route to this compound and other alkylated ferrocenes. This would bypass the need for pre-functionalized cyclopentadienes.

Grignard Reagent-Based Syntheses: The use of cyclopentadienyl Grignard reagents in tetrahydrofuran (B95107) (THF) has been explored for the synthesis of alkylated cyclopentadienes, which are precursors to the corresponding metallocenes. trea.com Further optimization of these methods could lead to higher yields and better selectivity.

Alternative Iron Precursors: Investigating the use of different iron(II) sources, potentially those that are more soluble or reactive under milder conditions, could improve reaction efficiency and reduce waste.

Flow Chemistry: The application of continuous flow technology could offer better control over reaction parameters such as temperature and mixing, leading to improved yields and purity. It also allows for safer handling of potentially hazardous reagents.

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in the design and study of novel organometallic compounds. For this compound, computational modeling can provide valuable insights into its electronic structure, stability, and reactivity, guiding experimental efforts.

Key areas where advanced computational modeling will play a crucial role include:

Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility and selectivity of different synthetic routes. This can help in optimizing reaction conditions and identifying the most promising strategies before they are attempted in the lab.

Understanding Electronic Effects: The introduction of isopropyl groups on the cyclopentadienyl rings significantly influences the electronic properties of the ferrocene core. Computational studies can quantify these effects, such as the impact on the HOMO and LUMO energy levels, which in turn affects the redox potential and reactivity of the molecule. rsc.org

Simulating Spectroscopic Properties: Advanced computational methods can predict spectroscopic data, such as NMR and UV-vis spectra, which can aid in the characterization of new compounds and in the interpretation of experimental results.

Designing Catalysts with Desired Properties: By modeling the interaction of this compound-based catalysts with substrates, it is possible to predict their catalytic activity and selectivity. This predictive power can accelerate the discovery of new and improved catalysts for a wide range of organic transformations. oulu.fi

Exploration of New Catalytic Paradigms

Iron catalysts are attractive due to their low cost, low toxicity, and rich redox chemistry. alfachemic.com this compound, as a substituted ferrocene, has the potential to serve as a versatile catalyst or precatalyst in a variety of organic reactions.

Future research in this area will likely focus on:

C-H Activation/Functionalization: Developing iron-based catalysts for the direct functionalization of C-H bonds is a major goal in organic synthesis. The electronic and steric properties of this compound can be tuned to promote such transformations.

Polymerization Reactions: Iron complexes have shown promise as catalysts for olefin polymerization. alfachemic.com The specific ligand environment provided by the isopropyl-substituted cyclopentadienyl rings could lead to polymers with unique properties.

Cross-Coupling Reactions: Ferrocene-based ligands have been successfully employed in various cross-coupling reactions. Investigating the utility of this compound in this context could lead to the development of more efficient and selective catalytic systems.

Asymmetric Catalysis: The introduction of chirality into the ligand framework, for example, by using chiral isopropylcyclopentadienyl ligands, could enable the use of this compound in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and other fine chemicals.

Integration into Next-Generation Functional Materials

The unique electronic and physical properties of ferrocene derivatives make them promising building blocks for advanced functional materials. The presence of the isopropyl groups in this compound can enhance solubility and influence the solid-state packing of the molecule, which are important considerations in materials science.

Emerging directions for the integration of this compound into functional materials include:

Redox-Active Polymers and Materials: The reversible one-electron oxidation of the ferrocene core can be exploited to create redox-active polymers and materials for applications in sensors, electrochromic devices, and charge storage. The redox potential can be tuned by the electron-donating isopropyl groups. wikipedia.org

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): Volatile organometallic compounds are essential precursors for the deposition of thin films and nanomaterials. abcr.com The volatility of this compound makes it a potential candidate for the CVD or ALD of iron-containing materials, such as iron oxides or iron sulfides, which have applications in catalysis, energy storage, and electronics. abcr.comrsc.org

Molecular Magnets: Ferrocene-containing molecules can be designed to exhibit interesting magnetic properties. Research into the magnetic behavior of this compound and its derivatives could lead to the development of new single-molecule magnets (SMMs). mdpi.com

Liquid Crystals: The introduction of long alkyl chains or other mesogenic groups onto the cyclopentadienyl rings of ferrocene can lead to the formation of liquid crystalline materials with unique electro-optical properties.

Fundamental Understanding of Structure-Reactivity Relationships Enhanced by i-Propyl Substitution

The isopropyl groups in this compound serve as important probes for understanding the fundamental relationships between the structure of a molecule and its chemical reactivity.

Key research questions to be addressed include:

Steric Effects: The bulky isopropyl groups can influence the approach of reactants to the iron center and the cyclopentadienyl rings, thereby affecting reaction rates and selectivities. Systematic studies comparing the reactivity of this compound with that of ferrocene and other alkylated ferrocenes can provide valuable data on the role of sterics in organometallic reactions.

Electronic Effects: The electron-donating nature of the isopropyl groups increases the electron density on the iron center and the cyclopentadienyl rings. wikipedia.org This has a significant impact on the redox potential of the Fe(II)/Fe(III) couple and the susceptibility of the rings to electrophilic attack. wikipedia.orgodinity.com

Conformational Dynamics: The rotation of the cyclopentadienyl rings and the conformational flexibility of the isopropyl groups can influence the reactivity of the molecule. Advanced spectroscopic techniques, such as variable-temperature NMR, can be used to study these dynamic processes.

Solid-State Packing and Intermolecular Interactions: The way in which this compound molecules pack in the solid state can affect their physical properties and reactivity in the solid phase. X-ray crystallography can provide detailed information about these packing arrangements and any intermolecular interactions that may be present.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Bis(i-propylcyclopentadienyl)iron, and what parameters critically influence yield and purity?

  • Methodological Answer: Synthesis typically involves ligand substitution reactions using iron precursors (e.g., FeCl₂) and i-propylcyclopentadienyl ligands under inert atmospheres due to air sensitivity . Critical parameters include:

  • Temperature: Optimal range of 60–80°C to balance reaction rate and decomposition.
  • Solvent: Polar aprotic solvents (e.g., THF) enhance ligand coordination.
  • Stoichiometry: Excess ligand (1.2–1.5 equivalents) improves yield.
  • Purification: Column chromatography under nitrogen to prevent oxidation.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm ligand symmetry and substituent effects.
  • X-ray Crystallography: Resolves molecular geometry and confirms steric effects of i-propyl groups .
  • Cyclic Voltammetry: Measures redox potentials to assess stability in catalytic cycles.
  • Elemental Analysis: Validates purity (>98%) via carbon/hydrogen content .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound-mediated catalysis?

  • Methodological Answer: A 2³ factorial design evaluates three factors (temperature, ligand ratio, solvent polarity) at two levels (high/low). For example:

FactorLow LevelHigh Level
Temperature60°C80°C
Ligand Ratio1:11:1.5
Solvent PolarityTHFToluene
  • Outcome Analysis: ANOVA identifies interactions between variables (e.g., high ligand ratio improves yield at 80°C in THF) .

Q. What theoretical frameworks explain the electronic structure of this compound, and how do they guide experimental design?

  • Methodological Answer: Density Functional Theory (DFT) calculations predict:

  • Ligand Field Effects: i-propyl groups lower symmetry, splitting d-orbitals and altering redox potentials.
  • Catalytic Activity: Electron-donating substituents enhance Fe-centered reactivity in cross-coupling reactions.
  • Validation: Compare computational results with experimental XPS or Mössbauer spectroscopy .

Q. How can contradictions in reported catalytic efficiencies of this compound be resolved?

  • Methodological Answer: Conduct a systematic meta-analysis using the PICOT framework :

  • Population: Catalytic reactions (e.g., C–H activation).
  • Intervention: Reaction conditions (solvent, temperature).
  • Comparator: Alternative catalysts (e.g., Cp₂Fe).
  • Outcome: Turnover frequency (TOF) or yield.
  • Time: Reaction duration.
  • Analysis: Identify confounding variables (e.g., trace oxygen in inert atmospheres) and replicate studies with controlled parameters .

Q. What strategies mitigate decomposition pathways of this compound under catalytic conditions?

  • Methodological Answer:

  • In Situ Stabilization: Add chelating agents (e.g., PMDTA) to suppress ligand dissociation.
  • Kinetic Studies: Monitor decomposition via UV-Vis spectroscopy at varying temperatures.
  • Computational Modeling: Identify transition states for decomposition using Gaussian software .

Methodological Frameworks for Research Design

Q. How to align research on this compound with a theoretical framework in organometallic chemistry?

  • Methodological Answer: Use the FINER model :

  • Feasible: Ensure access to air-free techniques (Schlenk lines, gloveboxes).
  • Interesting: Link to understudied applications (e.g., photoredox catalysis).
  • Novel: Explore hybrid materials (e.g., Fe-MOFs).
  • Ethical: Adopt green chemistry principles (low solvent waste).
  • Relevant: Address gaps in sustainable catalysis literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.